molecular formula C13H15N5O4 B14100475 methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate

methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate

Cat. No.: B14100475
M. Wt: 305.29 g/mol
InChI Key: GMHHNMJVSRBYIW-UHFFFAOYSA-N
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Description

Methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-f]purin core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and acetate groups. Key reagents and conditions include:

    Starting Materials: Appropriate purine derivatives.

    Reagents: Methylating agents, oxidizing agents, and acetylating agents.

    Conditions: Controlled temperature, pH, and solvent systems to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the purine ring.

    Esterification: Formation of esters from carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Catalysts: Acid or base catalysts for esterification.

Major Products

The major products formed from these reactions include various substituted purine derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Share similar structural features and biological activities.

    Imidazole Derivatives: Exhibit comparable chemical reactivity and applications.

    Purine Analogues: Have similar core structures and are used in medicinal chemistry.

Uniqueness

Methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate is unique due to its specific substitution pattern and the presence of the imidazo[2,1-f]purin ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate

InChI

InChI=1S/C13H15N5O4/c1-6-7(2)18-9-10(16(3)13(21)15-11(9)20)14-12(18)17(6)5-8(19)22-4/h5H2,1-4H3,(H,15,20,21)

InChI Key

GMHHNMJVSRBYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)OC)N(C(=O)NC3=O)C)C

Origin of Product

United States

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